Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)
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Description
Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) is a chemical compound with the molecular formula CHN . It has an average mass of 160.136 Da and a monoisotopic mass of 160.049744 Da .
Synthesis Analysis
A metal–organic framework (MOF) built from a combination of metal cations, neutral azole ligands and sulphate anions, [Cu2(DHBDI)3(SO4)2]n (1, DHBDI = 1H,5H-benzo [1,2-d:4,5-d′]diimidazole), was synthesized . This MOF exhibits good chemical stability in acids, bases and boiling water while showing high hydrophilicity .Molecular Structure Analysis
The molecular structure of Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) is complex, with multiple rings and nitrogen atoms . More detailed structural analysis would require specific spectroscopic data or computational modeling.Future Directions
The future directions for research on Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) could involve its use in the synthesis of metal–organic frameworks . These frameworks have potential applications in various fields due to their unique properties, such as high hydrophilicity and good chemical stability .
properties
IUPAC Name |
3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c13-7-3-4(10-1-9-3)8(14)6-5(7)11-2-12-6/h1-2H,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBDXKUYTMQOMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)C3=C(C2=O)N=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723643 |
Source
|
Record name | Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI) | |
CAS RN |
111886-16-9 |
Source
|
Record name | Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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